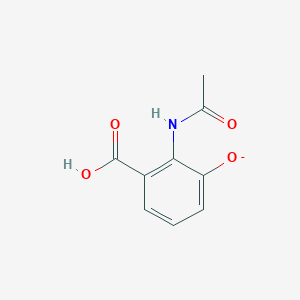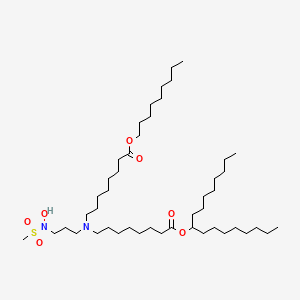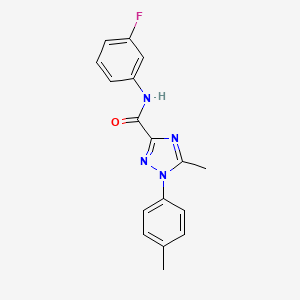![molecular formula C17H12ClF3N4O2 B13368099 1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368099.png)
1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and purity in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity. This compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea: Shares the 3-chlorophenyl group but differs in the presence of a thiourea moiety.
Novaluron: Contains a similar trifluoromethoxyphenyl group but is primarily used as an insecticide.
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a triazole ring with both chlorophenyl and trifluoromethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H12ClF3N4O2 |
|---|---|
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF3N4O2/c1-10-22-15(24-25(10)12-6-4-5-11(18)9-12)16(26)23-13-7-2-3-8-14(13)27-17(19,20)21/h2-9H,1H3,(H,23,26) |
Clave InChI |
REROZCKSQCJJPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368016.png)

![10-Bromo-7-(4-phenylquinazolin-2-yl)-7H-benzo[c]carbazole](/img/structure/B13368032.png)

![N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368056.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368081.png)

![3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13368092.png)

![N-(6-chloro-3-pyridinyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13368100.png)


![3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368118.png)
